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molecular formula C6H14O5S B1290189 1,3-Dimethoxypropan-2-yl methanesulfonate

1,3-Dimethoxypropan-2-yl methanesulfonate

Cat. No. B1290189
M. Wt: 198.24 g/mol
InChI Key: FPYFLECMGUTMQO-UHFFFAOYSA-N
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Patent
US07465728B2

Procedure details

To a solution of 1,3-dimethoxy-2-hydroxypropane (3.84 g, 0.032 mol) in DCM (70 ml) cooled at 5° C. was added triethylamine (5 ml, 0.036 mol) followed by slow addition of methanesulphonyl chloride (2.72 ml, 0.035 mol). The mixture was then stirred at ambient temperature for 24 hours. The mixture was then absorbed onto silica gel and purified by flash silica chromatography DCM:isohexane (3:1) to give the title compound (3.74 g, 59%). NMR 3.15 (s, 3H), 3.28 (s, 6H), 3.52 (d, 4H), 4.78 (q, 1H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.72 mL
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]([OH:8])[CH2:5][O:6][CH3:7].C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C(Cl)Cl>[CH3:1][O:2][CH2:3][CH:4]([O:8][S:17]([CH3:16])(=[O:19])=[O:18])[CH2:5][O:6][CH3:7]

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
COCC(COC)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.72 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash silica chromatography DCM:isohexane (3:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCC(COC)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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